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Introduction

N-Phenylisonicotinamide, a molecule featuring a pyridine ring connected to a phenyl group
via an amide linkage, serves as a versatile scaffold in medicinal chemistry. Its derivatives have
garnered significant attention for their broad spectrum of biological activities, demonstrating
potential as therapeutic agents in various disease areas. This technical guide provides an in-
depth overview of the synthesis, biological activities, and mechanisms of action of N-
Phenylisonicotinamide and its derivatives, with a focus on their anticancer, antimicrobial, anti-
inflammatory, and fungicidal properties. The information is presented to aid researchers and
professionals in the field of drug discovery and development.

Synthesis of N-Phenylisonicotinamide Derivatives

A general and efficient method for the synthesis of N-phenylisonicotinamide derivatives
involves the coupling of a carboxylic acid with an amine. A common approach is the one-pot
transformation of cyclic 1,3-dicarbonyls with N-(isonicotinoyl)glycine and one-carbon synthons
in acetic anhydride.[1] Another established method is the reaction of isonicotinoyl chloride with
a substituted aniline in the presence of a base like triethylamine in a suitable solvent such as
acetonitrile.[2] Furthermore, N-phenylsulfonylnicotinamide derivatives can be synthesized from
aniline, the simplest aromatic amine.[3]
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Biological Activities and Quantitative Data

N-Phenylisonicotinamide derivatives have demonstrated a wide range of biological activities.
The following sections summarize the key findings and present quantitative data in structured
tables for comparative analysis.

Anticancer Activity

Derivatives of N-Phenylisonicotinamide have shown significant cytotoxic effects against
various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes
in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR)
tyrosine kinase and Nicotinamide Phosphoribosyltransferase (NAMPT).

One study highlighted a series of novel N-phenylsulfonylnicotinamide derivatives as potential
EGFR tyrosine kinase (TK) inhibitors. Among them, 5-bromo-N-(4-
chlorophenylsulfonyl)nicotinamide (compound 10) exhibited potent inhibitory activity against
EGFR TK and antiproliferative activity against the MCF-7 breast cancer cell line, with IC50
values of 0.09 uM and 0.07 uM, respectively.[4]

Other nicotinamide derivatives have also shown promising anticancer activities. For instance,
compound 7t, a flavonoid-based amide derivative, displayed the most potent antiproliferation
activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 with an IC50
value of 1.76 + 0.91 uM.[5] Another derivative, 7u, showed broad activity against MCF-7 and
HCC1937 breast cancer cell lines with IC50 values of 2.49 + 0.44 uM and 2.07 £ 1.06 uM,
respectively.[5]
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Derivative

Cancer Cell Line

IC50 (uM)

Reference

5-bromo-N-(4-

chlorophenylsulfonyl)n

icotinamide

MCF-7

0.07

[4]

Compound 7t
(flavonoid-based

amide)

MDA-MB-231

1.76 £ 0.91

[5]

Compound 7u
(flavonoid-based

amide)

MCF-7

249+0.44

[5]

Compound 7u
(flavonoid-based

amide)

HCC1937

2.07 £1.06

[5]

Compound 7x
(flavonoid-based

amide)

HepG2

1.86 + 0.35

[5]

Compound 7x
(flavonoid-based

amide)

A549

2.44 +0.55

[5]

Compound 10
(nicotinamide

derivative)

HCT-116

15.40

[2]

Compound 10
(nicotinamide

derivative)

HepG-2

9.80

[2]

Compound 7
(nicotinamide

derivative)

HCT-116

15.70

[2]

Compound 7
(nicotinamide

derivative)

HepG-2

15.50

[2]
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Compound 4d
(nicotinamide-based NCI-H460 1.8+0.2 [6]

diamide)

Compound 4h
(nicotinamide-based NCI-H460 21+0.3 [6]

diamide)

Compound 4c
(phenylthiazole SKNMC 10.8 £ 0.08 [7]

derivative)

Compound 4d
(phenylthiazole Hep-G2 11.6 +£0.12 [7]

derivative)

Antimicrobial Activity

Several N-Phenylisonicotinamide derivatives have been evaluated for their antimicrobial
properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a
key parameter used to quantify this activity.

Substituted phenylfuranylnicotinamidines have shown notable antimicrobial effects. For
example, compounds 4a and 4b demonstrated excellent MIC values of 10 uM against
Staphylococcus aureus.[8] Another study on newly synthesized nicotinamides reported that
compound NC 3 was particularly effective against Pseudomonas aeruginosa and Klebsiella
pneumoniae, with complete growth inhibition at 0.032 mM.[9]
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Derivative Bacterial Strain MIC (pM) Reference

Compound 4a
Staphylococcus

(phenylfuranylnicotina 10 [8]
o aureus
midine)
Compound 4b
o Staphylococcus
(phenylfuranylnicotina 10 [8]
aureus
midine)
Compound 4g
(phenylfuranylnicotina  Bacillus megaterium 10 [8]
midine)
Compounds 4c-i
(phenylfuranylnicotina  Escherichia coli 15 [8]
midines)
Compound NC 3
o ) Pseudomonas
(nicotinamide ] 32 [9]
o aeruginosa
derivative)
Compound NC 3 )
o ) Klebsiella
(nicotinamide ) 32 [9]
pneumoniae

derivative)

Anti-inflammatory Activity

The anti-inflammatory potential of N-Phenylisonicotinamide derivatives has also been
investigated. One isonicotinate derivative of meta-aminophenol (compound 5) exhibited
exceptional in vitro anti-inflammatory activity with an 1IC50 value of 1.42 + 0.1 pg/mL, which was
eight times more potent than the standard drug ibuprofen (IC50 = 11.2 + 1.9 pg/mL).[10][11]
Another study reported that nicotinamide and certain N-substituted benzamides provided dose-
dependent inhibition of lipopolysaccharide-induced TNF-a production in mice, with effective
doses in the range of 10-500 mg/kg.[12] Furthermore, a newly synthesized molecule
incorporating a nicotinoyl moiety demonstrated significant anti-inflammatory activity in various
experimental models, comparable to ibuprofen.[13]
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L IC50 / Effective
Derivative Assay Reference
Dose

Isonicotinate of meta-
aminophenol In vitro ROS inhibition 1.42 + 0.1 pg/mL [10][11]
(Compound 5)

L ) In vivo LPS-induced
Nicotinamide o 10-500 mg/kg [12]
TNF-a inhibition

Metoclopramide In vivo LPS-induced
o 10-500 mg/kg [12]
(MCA) TNF-a inhibition
3-Chloroprocainamide  In vivo LPS-induced
10-500 mg/kg [12]

(3-CPA) TNF-a inhibition

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives have emerged as promising antifungal agents,
particularly against plant pathogenic fungi. In vivo bioassays against cucumber downy mildew
(Pseudoperonospora cubensis) revealed that compounds 4a and 4f had excellent fungicidal
activities with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively. These values were
superior to the commercial fungicides diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 =
7.55 mg/L).[14][15]

A series of N'-phenylisonicotinohydrazides also demonstrated broad-spectrum antifungal
activity. Compounds Al1-6 and A1-22 were particularly potent, with EC50 values below 1.0
pg/mL against a majority of the tested fungi. Another study identified 2-amino-N-(3-
isopropylphenyl)nicotinamide (16g) as a highly active compound against Candida albicans
SC5314, with a MIC value of 0.25 pug/mL.
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Derivative Fungal Pathogen EC50 / MIC Reference
Compound 4a (N-

_ Pseudoperonospora
(thiophen-2-yI) ) 4.69 mg/L [14][15]

o ) cubensis

nicotinamide)
Compound 4f (N-

_ Pseudoperonospora
(thiophen-2-yl) ) 1.96 mg/L [14][15]

o ) cubensis
nicotinamide)
Compound A1-6 (N'- ]
o Various

phenylisonicotinohydr _ ~ <1.0 pg/mL

) phytopathogenic fungi
azide)
Compound A1-22 (N'- ]

o Various

phenylisonicotinohydr ) ~ <1.0 pg/mL [16]

] phytopathogenic fungi
azide)
Compound 16g (2-
amino-N-(3- Candida albicans

) o 0.25 pg/mL
isopropylphenyl)nicoti SC5314

namide)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of N-
Phenylisonicotinamide derivatives.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on

cancer cell lines.
Materials:
e Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, HepG2)

o Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum
(FBS) and 1% penicillin-streptomycin
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e N-Phenylisonicotinamide derivatives (dissolved in DMSO)

e 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in
PBS)

¢ Dimethyl sulfoxide (DMSOQO)

o 96-well plates

e Phosphate-buffered saline (PBS)
Procedure:

o Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well
in 100 pL of complete medium and incubate for 24 hours to allow for cell attachment.[7]

o Compound Treatment: Prepare serial dilutions of the N-Phenylisonicotinamide derivatives
in culture medium. The final DMSO concentration should be less than 0.5%. Replace the
medium in the wells with 100 pL of the medium containing the test compounds at various
concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

 Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5%
CO2.[17]

o MTT Addition: After the incubation period, add 20 pL of MTT solution to each well and
incubate for another 4 hours.[7]

e Formazan Solubilization: Carefully remove the medium and add 150 uL of DMSO to each
well to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of
cell growth) by plotting the percentage of viability against the compound concentration.
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Antimicrobial Susceptibility Testing (Broth Microdilution
Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the

compounds against various bacterial strains.

Materials:

Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
Mueller-Hinton Broth (MHB)

N-Phenylisonicotinamide derivatives (dissolved in DMSO)
96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

Compound Dilution: Prepare serial twofold dilutions of the N-Phenylisonicotinamide
derivatives in MHB directly in the 96-well plates.

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland
standard and then dilute it to achieve a final concentration of approximately 5 x 10> CFU/mL
in each well.

Inoculation: Add the standardized bacterial inoculum to each well containing the compound
dilutions. Include a growth control well (inoculum without compound) and a sterility control
well (broth only).

Incubation: Incubate the plates at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that
completely inhibits visible bacterial growth.
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In Vivo Anti-inflammatory Assay (Carrageenan-induced
Paw Edema)

This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.

Materials:

Wistar rats or Swiss mice
N-Phenylisonicotinamide derivatives
Carrageenan solution (1% in saline)
Pletismometer

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one
week before the experiment.

Compound Administration: Administer the N-Phenylisonicotinamide derivatives orally or
intraperitoneally to the test groups of animals. The control group receives the vehicle, and
the positive control group receives the standard drug.[18]

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1%
carrageenan solution into the sub-plantar region of the right hind paw of each animal.[18]

Paw Volume Measurement: Measure the paw volume of each animal using a
plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups
compared to the control group at each time point.

In Vivo Fungicidal Assay Against Cucumber Downy
Mildew
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This protocol details the evaluation of fungicidal activity against a common plant pathogen in a
greenhouse setting.

Materials:

e Cucumber seedlings (at the two-leaf stage)

e Pseudoperonospora cubensis spores

» N-(thiophen-2-yl) nicotinamide derivatives

o Commercial fungicides (e.g., diflumetorim, flumorph)
e Spraying equipment

Procedure:

o Compound Preparation: Prepare solutions of the test compounds and commercial fungicides
at various concentrations in a suitable solvent (e.g., acetone or DMSO) and dilute with water
containing a surfactant.

o Application: Spray the cucumber seedlings with the prepared solutions until runoff.

 Inoculation: After the sprayed solutions have dried, inoculate the seedlings with a suspension
of P. cubensis spores.

 Incubation: Place the inoculated seedlings in a growth chamber with controlled temperature,
humidity, and light conditions to allow for disease development.

o Disease Assessment: After a set incubation period (e.g., 7-10 days), visually assess the
disease severity on the leaves of each plant.

o Data Analysis: Calculate the percentage of disease control for each treatment compared to
the untreated control. Determine the EC50 value (the effective concentration that provides
50% disease control).[15]

Signaling Pathways and Mechanisms of Action
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The biological activities of N-Phenylisonicotinamide derivatives are attributed to their
interaction with various cellular targets and signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a
pivotal role in cell proliferation, survival, and differentiation.[5] Upon ligand binding, EGFR
dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such
as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. Dysregulation of EGFR
signaling is a hallmark of many cancers. Certain N-phenylsulfonylnicotinamide derivatives act
as inhibitors of EGFR tyrosine kinase, blocking the autophosphorylation and subsequent
downstream signaling, thereby inhibiting cancer cell growth.[4]
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Caption: EGFR Signaling Pathway and Inhibition by N-Phenylisonicotinamide Derivatives.

NF-kB Signaling Pathway

Nuclear Factor-kappa B (NF-kB) is a protein complex that controls the transcription of DNA,
cytokine production, and cell survival. The NF-kB signaling pathway is a key regulator of the
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inflammatory response. In its inactive state, NF-kB is sequestered in the cytoplasm by inhibitor
of kB (IkB) proteins. Pro-inflammatory stimuli lead to the degradation of IkB, allowing NF-kB to
translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some
nicotinamide derivatives have been shown to inhibit the NF-kB pathway, thereby exerting their
anti-inflammatory effects.[12]

Caption: NF-kB Signaling Pathway and its Inhibition by Nicotinamide Derivatives.

NAMPT and the NAD+ Salvage Pathway

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage
pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a crucial
coenzyme for cellular redox reactions and a substrate for enzymes involved in signaling and
DNA repair. Many cancer cells exhibit high levels of NAMPT and are dependent on this
pathway for their survival. Therefore, NAMPT is an attractive target for cancer therapy. Certain
N-Phenylisonicotinamide derivatives may act as inhibitors of NAMPT, leading to NAD+
depletion and subsequent cancer cell death.
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Caption: The NAD+ Salvage Pathway and Inhibition of NAMPT.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and initial evaluation of
the biological activity of novel N-Phenylisonicotinamide derivatives.
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Caption: General Experimental Workflow for N-Phenylisonicotinamide Derivatives.

Conclusion

N-Phenylisonicotinamide and its derivatives represent a promising class of compounds with
diverse and potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial,
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anti-inflammatory, and fungicidal assays underscores their potential for the development of new
therapeutic agents. This technical guide has provided a comprehensive overview of their
synthesis, quantitative biological data, detailed experimental protocols, and insights into their
mechanisms of action through key signaling pathways. The information presented herein is
intended to serve as a valuable resource for researchers and professionals dedicated to
advancing the field of drug discovery and development. Further investigation into the structure-
activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be
crucial in translating the therapeutic potential of these versatile molecules into clinical
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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